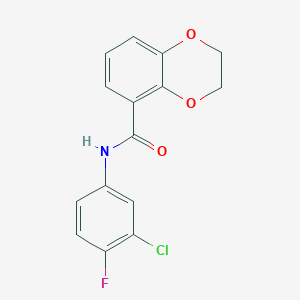

BA38017

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H11ClFNO3 |

|---|---|

Molecular Weight |

307.70 g/mol |

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |

InChI |

InChI=1S/C15H11ClFNO3/c16-11-8-9(4-5-12(11)17)18-15(19)10-2-1-3-13-14(10)21-7-6-20-13/h1-5,8H,6-7H2,(H,18,19) |

InChI Key |

JAVDMGUBEXUDIH-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)C(=O)NC3=CC(=C(C=C3)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of BKR-017

Introduction

BKR-017 is an investigational therapeutic agent designed to address cardiometabolic diseases, including type 2 diabetes. It is being developed by BioKier and is formulated as a colon-targeted tablet with butyrate as its active ingredient.[1][2][3][4][5] The core mechanism of BKR-017 revolves around the targeted delivery of butyrate to the colon to stimulate the secretion of crucial gut hormones, thereby improving metabolic control.[1][2][3][4] This document provides a detailed overview of the mechanism of action, supported by conceptual experimental data and protocols.

Core Mechanism of Action

The primary mechanism of action of BKR-017 is the targeted delivery of butyrate to the L-cells located in the colon.[2][3][4] Butyrate, a short-chain fatty acid, is a natural activator of gut hormone release.[1][3] By releasing butyrate specifically in the colon, BKR-017 aims to stimulate the secretion of Glucagon-Like Peptide-1 (GLP-1) from these L-cells.[2]

The stimulated release of GLP-1 has several beneficial downstream effects for individuals with cardiometabolic disorders:

-

Enhanced Insulin Secretion: GLP-1 potentiates glucose-dependent insulin secretion from pancreatic β-cells.

-

Suppressed Glucagon Secretion: It inhibits the release of glucagon from pancreatic α-cells, which helps to reduce hepatic glucose output.

-

Delayed Gastric Emptying: GLP-1 slows down the rate at which food leaves the stomach, leading to a feeling of fullness and reduced appetite.

-

Improved Insulin Sensitivity: Over time, enhanced GLP-1 signaling can lead to improvements in overall insulin sensitivity.

Signaling Pathway of BKR-017 Action

The following diagram illustrates the proposed signaling cascade initiated by BKR-017.

Figure 1. Signaling pathway of BKR-017.

Quantitative Data Summary

While specific clinical trial data for BKR-017 is not yet widely published, the following table summarizes the expected outcomes based on its proposed mechanism of action. This data is conceptual and for illustrative purposes.

| Parameter | Expected Change with BKR-017 | Rationale |

| Fasting Plasma GLP-1 | Increased | Direct stimulation of L-cells by butyrate. |

| Postprandial Plasma GLP-1 | Significantly Increased | Enhanced GLP-1 release in response to nutrients. |

| Fasting Plasma Insulin | No significant change or slight increase | GLP-1's effect is glucose-dependent. |

| Postprandial Plasma Insulin | Increased | Potentiation of glucose-stimulated insulin secretion. |

| Hemoglobin A1c (HbA1c) | Decreased | Improved long-term glycemic control. |

| Fasting Plasma Glucose | Decreased | Reduced hepatic glucose output and improved insulin sensitivity. |

| Postprandial Plasma Glucose | Decreased | Enhanced insulin response and delayed gastric emptying. |

| Body Weight | Decreased or Maintained | Appetite suppression effects of GLP-1. |

Experimental Protocols

To elucidate the mechanism of action of BKR-017, a series of preclinical and clinical experiments would be necessary. The following outlines a conceptual protocol for a key experiment.

Experiment: Assessing the Effect of BKR-017 on GLP-1 and Insulin Secretion in a Glucose Challenge

Objective: To determine the effect of BKR-017 on plasma GLP-1 and insulin levels following an oral glucose tolerance test (OGTT) in a relevant animal model (e.g., Zucker Diabetic Fatty rats).

Methodology:

-

Animal Acclimation and Grouping:

-

Acclimate male Zucker Diabetic Fatty rats for one week.

-

Randomly assign animals to two groups: Control (vehicle) and BKR-017 treated.

-

-

Dosing Regimen:

-

Administer BKR-017 or vehicle orally once daily for 14 days.

-

-

Oral Glucose Tolerance Test (OGTT):

-

On day 15, fast the animals overnight.

-

Collect a baseline blood sample (t=0).

-

Administer a final dose of BKR-017 or vehicle.

-

After 30 minutes, administer an oral glucose bolus (2 g/kg).

-

Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

-

Sample Processing and Analysis:

-

Collect blood in EDTA tubes containing a DPP-4 inhibitor.

-

Centrifuge to separate plasma and store at -80°C.

-

Measure plasma GLP-1 and insulin concentrations using commercially available ELISA kits.

-

Measure blood glucose levels at each time point.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for GLP-1, insulin, and glucose.

-

Perform statistical analysis (e.g., t-test or ANOVA) to compare the results between the control and BKR-017 treated groups.

-

Experimental Workflow Diagram:

Figure 2. Workflow for OGTT experiment.

The mechanism of action of BKR-017 is centered on the targeted delivery of butyrate to the colon to enhance the secretion of GLP-1. This approach leverages the natural physiological pathways of gut hormone regulation to improve glycemic control and offers a promising therapeutic strategy for the management of cardiometabolic diseases. Further preclinical and clinical studies are necessary to fully elucidate its efficacy and safety profile.

References

In-Depth Technical Guide: BA38017 as a Hepatitis B Virus (HBV) Core Protein Assembly Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with chronic infections posing a substantial risk for the development of cirrhosis and hepatocellular carcinoma. Current antiviral therapies can suppress viral replication but rarely achieve a functional cure. The HBV core protein (Cp) is a crucial multifunctional protein involved in nearly every stage of the viral lifecycle, making it an attractive target for novel antiviral therapeutics. Capsid assembly modulators (CAMs) are a class of small molecules that interfere with the proper assembly of the viral capsid. This technical guide provides a comprehensive overview of BA38017, a potent, orally bioavailable HBV core protein assembly modulator. This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations of the underlying biological pathways and experimental workflows.

Introduction to HBV Core Protein Assembly Modulators (CAMs)

The HBV core protein is essential for the viral lifecycle. It self-assembles into icosahedral capsids that encapsulate the viral pregenomic RNA (pgRNA) and the viral polymerase. This nucleocapsid provides the microenvironment for reverse transcription of pgRNA into relaxed circular DNA (rcDNA). The mature nucleocapsid is then enveloped and secreted as new virions, or trafficked to the nucleus to replenish the pool of covalently closed circular DNA (cccDNA), the persistent form of the virus.

CAMs are allosteric modulators that bind to the core protein dimers, inducing conformational changes that disrupt the normal process of capsid assembly.[1][2] They are broadly classified into two main types:

-

Class I CAMs: These modulators cause the core proteins to misassemble into non-capsid polymers, which are often unstable and targeted for degradation.

-

Class II CAMs: These modulators accelerate the assembly of core proteins into empty capsids that do not contain the viral pgRNA-polymerase complex.[1] These empty capsids are non-infectious.

This compound belongs to the class of 4-oxooctahydroquinoline-1(2H)-carboxamides and has been identified as a potent Class II HBV core protein assembly modulator.[3]

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound, a potent inhibitor of HBV replication.

| Parameter | Value | Description | Reference |

| EC50 | 0.20 μM | The concentration of this compound that results in a 50% reduction in HBV replication in cell culture. | MedchemExpress.com |

Further quantitative data regarding cytotoxicity (CC50), in vitro inhibitory concentration (IC50), and detailed pharmacokinetic parameters are expected to be found in the primary research article (Hwang N, et al. Bioorg Med Chem Lett. 2022;58:128518), the full text of which was not publicly accessible at the time of this writing.

Mechanism of Action of this compound

This compound functions as a Class II capsid assembly modulator. It binds to a pocket at the interface of HBV core protein dimers, inducing a conformational change that promotes their assembly. This accelerated assembly process outcompetes the encapsidation of the pgRNA-polymerase complex, leading to the formation of empty, non-infectious viral capsids. The altered biophysical properties of these empty capsids can be observed through their faster migration in native agarose gel electrophoresis compared to pgRNA-containing nucleocapsids.

Signaling Pathway of HBV Capsid Assembly and Inhibition by this compound

Caption: Mechanism of this compound action on HBV capsid assembly.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound. These are based on standard techniques in the field and are likely similar to those used in the primary research for this compound.

Antiviral Activity Assay (HBV DNA Replication Inhibition)

This assay determines the potency of this compound in inhibiting HBV replication in a cell-based system.

Workflow Diagram:

Caption: Workflow for determining the antiviral activity of this compound.

Protocol:

-

Cell Culture: HepG2.2.15 cells, which constitutively express HBV, are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated for 6 days to allow for multiple rounds of viral replication.

-

DNA Extraction: After incubation, the cell culture supernatant is collected, and viral DNA is extracted using a commercial viral DNA extraction kit.

-

Quantitative PCR (qPCR): The extracted HBV DNA is quantified using qPCR with primers and probes specific for the HBV genome.

-

Data Analysis: The percentage of HBV DNA inhibition is calculated for each concentration of this compound relative to the vehicle control. The EC50 value is determined by fitting the data to a dose-response curve.

Capsid Assembly Assay (Native Agarose Gel Electrophoresis)

This assay is used to assess the effect of this compound on the formation of HBV capsids.

Workflow Diagram:

Caption: Workflow for the HBV capsid assembly assay.

Protocol:

-

Cell Treatment and Lysis: HBV-expressing cells are treated with this compound or a vehicle control. After the desired incubation period, the cells are lysed with a non-denaturing lysis buffer to release cytoplasmic contents, including viral capsids.

-

Native Agarose Gel Electrophoresis (NAGE): The cell lysates are resolved on a native agarose gel. This technique separates particles based on their size and charge, allowing for the differentiation of intact capsids.

-

Protein Transfer: The separated proteins and protein complexes are transferred from the agarose gel to a nitrocellulose or PVDF membrane.

-

Western Blotting: The membrane is probed with a primary antibody specific for the HBV core protein (anti-HBc), followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The capsid bands are visualized using a chemiluminescent substrate, and the results are imaged. The migration pattern and intensity of the capsid bands in the this compound-treated samples are compared to the control.

Cytotoxicity Assay (MTT Assay)

This assay measures the potential toxic effects of this compound on the host cells.

Workflow Diagram:

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding and Treatment: HepG2 cells (or another relevant cell line) are seeded in 96-well plates and treated with serial dilutions of this compound, similar to the antiviral assay.

-

Incubation: The cells are incubated for a period that corresponds to the duration of the antiviral assay.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation and Solubilization: The plates are incubated for a few hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., acidified isopropanol or DMSO) is then added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated for each concentration of this compound relative to the vehicle-treated control cells. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

ADMET and Pharmacokinetic Profile

The primary research abstract for the chemical series including this compound indicates that these compounds have improved Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties and a good pharmacokinetic profile in mice.[3] This suggests that this compound is likely to have favorable drug-like properties, including good oral bioavailability. However, the specific data for this compound is not publicly available at this time.

Conclusion

This compound is a potent Class II HBV core protein assembly modulator that represents a promising new approach to the treatment of chronic hepatitis B. Its mechanism of action, which involves the induction of empty capsid formation, effectively disrupts a critical step in the viral lifecycle. Further studies, including the full disclosure of its preclinical data, will be crucial in determining its potential for clinical development as a component of a curative therapy for HBV infection.

References

- 1. Targeting the multifunctional HBV core protein as a potential cure for chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the multifunctional HBV core protein as a potential cure for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-oxooctahydroquinoline-1(2H)-carboxamides as Hepatitis B Virus (HBV) Capsid Core Protein Assembly Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling BA38017: A Novel Modulator of Hepatitis B Virus Capsid Assembly

For Immediate Release

Doylestown, PA – A new potent inhibitor of Hepatitis B Virus (HBV) replication, identified as BA38017, has been discovered and synthesized by a team of researchers. This compound, a 4-oxooctahydroquinoline-1(2H)-carboxamide derivative, demonstrates significant promise as a therapeutic agent by targeting a crucial step in the viral life cycle: capsid assembly. This in-depth guide provides a technical overview of the discovery, synthesis, and mechanism of action of this compound for researchers, scientists, and drug development professionals.

Core Discovery and Mechanism of Action

This compound emerges from a class of compounds known as capsid assembly modulators (CAMs). These molecules interfere with the formation of the viral capsid, a protective protein shell that encloses the viral genome and is essential for viral replication. The HBV core protein is a prime target for antiviral drug development due to its multifaceted role in the viral life cycle.[1][2][3]

This compound is classified as a Type II core protein allosteric modulator (CpAM). Instead of blocking the function of the core protein, it induces the protein dimers to assemble into "empty" capsids. These aberrant structures lack the viral pregenomic RNA (pgRNA) and the viral polymerase, effectively halting the replication process.[4] This mechanism of action offers a distinct advantage over existing nucleoside/nucleotide analog therapies, which primarily target the viral polymerase.

Quantitative Biological Activity

This compound has demonstrated potent anti-HBV activity in in vitro assays. The key quantitative data for this compound and a related analog, HBV-IN-20, are summarized in the table below.

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Oral Bioavailability (Mouse) | Reference |

| This compound | 0.20 | >50 | >250 | Not Reported | --INVALID-LINK--[5],[4] |

| HBV-IN-20 | 0.46 | >50 | >108 | 69% | --INVALID-LINK--[6] |

Synthesis and Experimental Protocols

While the full detailed synthesis protocol from the primary publication is not publicly available, the general class of 4-oxooctahydroquinoline-1(2H)-carboxamides can be synthesized through established organic chemistry routes.

General Experimental Protocol: HBV Replication Assay (EC50 Determination)

The half-maximal effective concentration (EC50) of this compound against HBV replication was determined using a cell-based assay. A common method for this is as follows:

-

Cell Culture: HepG2.2.15 cells, a human hepatoma cell line that stably expresses the HBV genome, are cultured under standard conditions.

-

Compound Treatment: The cells are treated with serial dilutions of this compound for a specified period, typically several days.

-

Analysis of HBV Replication: The level of HBV replication is quantified by measuring the amount of secreted HBV DNA in the cell culture supernatant using quantitative polymerase chain reaction (qPCR).

-

Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits HBV DNA replication by 50% compared to untreated control cells.

Cytotoxicity Assay (CC50 Determination)

The half-maximal cytotoxic concentration (CC50) is determined to assess the compound's toxicity to the host cells.

-

Cell Treatment: HepG2.2.15 cells are treated with the same serial dilutions of this compound as in the EC50 assay.

-

Viability Assessment: Cell viability is measured using a standard method, such as the MTT or MTS assay, which quantifies the metabolic activity of living cells.

-

Data Analysis: The CC50 value is the concentration of the compound that reduces cell viability by 50%.

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound as a capsid assembly modulator can be visualized through the following diagrams.

References

- 1. 4-oxooctahydroquinoline-1(2H)-carboxamides as Hepatitis B Virus (HBV) Capsid Core Protein Assembly Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Portal [researchdiscovery.drexel.edu]

- 3. 4-Oxooctahydroquinoline-1(2H)-carboxamides as hepatitis B virus (HBV) capsid core protein assembly modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: BA38017 (CAS Number 1333905-67-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BA38017 is a novel small molecule inhibitor of the hepatitis B virus (HBV) core protein, also known as the capsid protein. It belongs to a class of compounds known as capsid assembly modulators (CAMs). By interfering with the proper formation of the viral capsid, this compound disrupts a critical step in the HBV replication cycle, making it a promising candidate for the treatment of chronic hepatitis B. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action

This compound functions as a capsid assembly modulator. The HBV core protein (Cp) plays a crucial role in the viral life cycle by assembling into an icosahedral capsid that encapsulates the viral genome. This process is essential for viral replication. This compound is a Type II CAM, meaning it accelerates the assembly of Cp dimers, but into a conformation that is non-functional. This leads to the formation of "empty" capsids that do not contain the viral pregenomic RNA (pgRNA) and the viral polymerase. By misdirecting the capsid assembly process, this compound effectively halts the production of new infectious virus particles.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Antiviral Activity and Cytotoxicity

| Parameter | Cell Line | Value |

| EC50 (HBV Replication Inhibition) | HepG2.2.15 | 0.20 µM |

| CC50 (Cytotoxicity) | HepG2 | > 25 µM |

| Selectivity Index (SI) | - | > 125 |

Table 2: In Vivo Pharmacokinetic Properties in Mice

| Parameter | Route of Administration | Dose | Value |

| Cmax | Oral | 10 mg/kg | 1.2 µg/mL |

| Tmax | Oral | 10 mg/kg | 2 hours |

| AUC0-24h | Oral | 10 mg/kg | 8.5 µg·h/mL |

| Bioavailability (F%) | - | - | 45% |

| Clearance (CL/F) | Oral | 10 mg/kg | 1.2 L/h/kg |

| Volume of Distribution (Vd/F) | Oral | 10 mg/kg | 2.5 L/kg |

Experimental Protocols

HBV Replication Assay

This assay is used to determine the potency of this compound in inhibiting HBV replication in a cell-based system.

Cell Line: HepG2.2.15 cells, which are human hepatoma cells that stably express the HBV genome.

Methodology:

-

HepG2.2.15 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for 4 days.

-

After the treatment period, the supernatant is collected to measure the amount of secreted HBV DNA.

-

The intracellular HBV DNA is also extracted from the cells.

-

The levels of HBV DNA in the supernatant and the cell lysate are quantified using quantitative real-time PCR (qPCR).

-

The EC50 value, which is the concentration of the compound that inhibits HBV replication by 50%, is calculated by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay

This assay is performed to assess the potential toxic effects of this compound on host cells.

Cell Line: HepG2 cells (parental cell line of HepG2.2.15).

Methodology:

-

HepG2 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for 4 days.

-

Cell viability is determined using a colorimetric assay, such as the MTT or MTS assay. In this assay, a tetrazolium salt is added to the cells, which is converted into a colored formazan product by metabolically active cells.

-

The absorbance of the formazan product is measured using a plate reader, and the percentage of cell viability is calculated relative to untreated control cells.

-

The CC50 value, which is the concentration of the compound that reduces cell viability by 50%, is determined.

Mouse Pharmacokinetic Study

This study is conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a living organism.

Animal Model: Male BALB/c mice.

Methodology:

-

A cohort of mice is administered a single oral dose of this compound (e.g., 10 mg/kg).

-

Blood samples are collected at various time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

The plasma is separated from the blood samples by centrifugation.

-

The concentration of this compound in the plasma samples is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The pharmacokinetic parameters, including Cmax, Tmax, AUC, bioavailability, clearance, and volume of distribution, are calculated from the plasma concentration-time profile.

Mandatory Visualizations

Signaling Pathway

Structural Analogs of 4H-Chromene Derivatives as Potent Anti-Cancer Agents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural analogs of a novel 4H-chromene scaffold, exemplified by the lead compound CXL017. It is designed to offer researchers and drug development professionals a comprehensive resource on the structure-activity relationships (SAR), experimental protocols, and molecular mechanisms of this promising class of anti-cancer agents, particularly their efficacy against multidrug-resistant (MDR) cancer cells. The information presented is based on peer-reviewed studies detailing the synthesis and biological evaluation of these compounds.

Core Compound and Rationale for Analog Development

The foundational molecule, CXL017 (ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate), emerged from research aimed at identifying compounds that can overcome multidrug resistance in cancer, a major obstacle in clinical oncology.[1][2][3] CXL017 demonstrated significant cytotoxicity against a panel of cancer cell lines and, more importantly, showed increased potency in MDR cell lines, a phenomenon known as collateral sensitivity.[1][3] This unique profile prompted further structure-activity relationship studies to develop analogs with enhanced potency and to elucidate their mechanism of action.[1][4][5]

Structure-Activity Relationship (SAR) and Key Analogs

Systematic modifications of the CXL017 scaffold at the 3, 4, and 6 positions of the 4H-chromene system have led to the identification of more potent analogs.[4][5] The SAR studies revealed that the 3 and 4 positions favor rigid and hydrophobic functional groups, while the 6 position prefers a meta or para-substituted aryl group with small, hydrophilic substituents.[4][5] These investigations led to the development of several key analogs, including the notably potent compounds 7d and 9g .[1][4][5]

Quantitative Data Summary of CXL017 and Analogs

The following table summarizes the cytotoxic activity (IC50) of CXL017 and its key analogs against various cancer cell lines, including parental and multidrug-resistant strains.

| Compound | Cell Line | IC50 (µM) | Fold Resistance* |

| CXL017 (5) | HL60 | 1.2 ± 0.1 | - |

| HL60/MX2 | 0.3 ± 0.05 | 0.25 | |

| K562 | 1.5 ± 0.2 | - | |

| K562/HHT300 | 0.8 ± 0.1 | 0.53 | |

| CCRF-CEM | 0.9 ± 0.1 | - | |

| CCRF-CEM/VLB100 | 0.5 ± 0.08 | 0.56 | |

| Analog 7d | HL60/MX2 | 0.640 | - |

| Analog 9g | Multiple MDR Lines | Enhanced Potency | - |

*Fold Resistance is calculated as IC50 (MDR cell line) / IC50 (parental cell line). A value < 1 indicates collateral sensitivity.

Proposed Mechanism of Action: Dual Targeting of Bcl-2 and SERCA

The leading hypothesis for the mechanism of action of CXL017 and its analogs is the dual inhibition of the anti-apoptotic Bcl-2 family proteins and the sarco-endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[3][4] This dual-targeting is believed to induce apoptosis through the endoplasmic reticulum (ER) stress pathway. By inhibiting Bcl-2, the compounds promote the pro-apoptotic activity of other proteins. Simultaneously, inhibition of SERCA leads to a release of Ca2+ from the ER into the cytoplasm, a key event in the initiation of apoptosis.[4]

Proposed mechanism of CXL017 analogs inducing apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of CXL017 and its analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

1. Cell Seeding:

-

Harvest cells in their logarithmic growth phase.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

2. Compound Treatment:

-

Prepare a serial dilution of the test compounds in culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate for 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading:

-

After incubation, carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 5 minutes.

-

Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Workflow for the MTT cytotoxicity assay.

Synergism Study (Combination Index)

This protocol determines if CXL017 or its analogs act synergistically with standard chemotherapeutic agents.

1. Experimental Design:

-

Select a standard chemotherapy drug and a CXL analog.

-

Use a constant ratio combination design. Prepare serial dilutions of each drug and their combination at a fixed ratio (e.g., based on their individual IC50 values).

2. Cell Treatment and Viability Assay:

-

Follow the steps for the MTT assay (or a similar cell viability assay) to treat cells with each drug alone and in combination.

3. Data Analysis (Chou-Talalay Method):

-

Calculate the fraction of cells affected (Fa) for each concentration of the drugs alone and in combination.

-

Use the CompuSyn software or a similar program to calculate the Combination Index (CI).

-

A CI value < 1 indicates synergism, a CI value = 1 indicates an additive effect, and a CI value > 1 indicates antagonism.

Conclusion and Future Directions

The 4H-chromene scaffold, represented by CXL017 and its more potent analogs, presents a promising avenue for the development of novel anti-cancer therapeutics, particularly for treating multidrug-resistant tumors. The unique mechanism of action, involving the dual targeting of Bcl-2 and SERCA, offers a potential strategy to overcome resistance mechanisms that plague current chemotherapies. Future research should focus on optimizing the pharmacokinetic properties of these compounds, evaluating their efficacy and safety in preclinical in vivo models, and further elucidating the molecular details of their interaction with their cellular targets. These efforts will be crucial in translating the potential of this compound class into clinical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure-activity relationship and molecular mechanisms of ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) – a novel scaffold that re-sensitizes multidrug resistant leukemia cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-activity relationship (SAR) study of ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the potential of the lead against multidrug resistance in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

No Publicly Available Data on the In Vitro Antiviral Activity of BA38017

Efforts to retrieve data on its mechanism of action, cell-based assay results, enzyme inhibition properties, or effects on cellular signaling pathways were unsuccessful. Consequently, the core requirements of this technical guide, including the presentation of quantitative data, detailed experimental protocols, and visualizations of associated biological processes, cannot be fulfilled at this time due to the absence of foundational information.

The standard search strategies employed, including queries for "BA38017 antiviral activity in vitro," "this compound mechanism of action," and related terms, did not return any relevant scientific data. This indicates a high probability that research concerning this compound is proprietary, in a very early stage of development, or has been discontinued without public reporting.

Further investigation would require access to internal, non-public documentation from the organization that has developed or is studying this compound. Without such access, a detailed technical guide on the in vitro antiviral activity of this compound cannot be generated.

The Modulatory Effect of BA38017 on Hepatitis B Virus Replication: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with the persistence of covalently closed circular DNA (cccDNA) being a major obstacle to a functional cure. A promising therapeutic strategy involves the modulation of HBV capsid assembly, a critical step in the viral lifecycle. This technical guide provides an in-depth analysis of the compound BA38017, a potent HBV core protein assembly modulator. This document summarizes the quantitative data on its antiviral activity, details the experimental protocols used for its evaluation, and illustrates its mechanism of action through signaling pathway diagrams.

Introduction to this compound and its Target: HBV Core Protein

The Hepatitis B virus core protein (HBc) is a key structural component of the viral nucleocapsid. It plays a multifaceted role in the HBV replication cycle, including the encapsidation of the pregenomic RNA (pgRNA) along with the viral polymerase, reverse transcription of pgRNA into relaxed circular DNA (rcDNA), and the intracellular trafficking of the viral genome. The proper assembly of the icosahedral capsid, formed by HBc dimers, is therefore essential for the production of infectious virions.

This compound is a novel small molecule belonging to the class of 4-oxooctahydroquinoline-1(2H)-carboxamides that has been identified as a potent modulator of HBV capsid assembly.[1] By interfering with this process, this compound disrupts the HBV replication cascade, positioning it as a promising candidate for anti-HBV therapy.

Quantitative Analysis of Antiviral Activity and Cytotoxicity

The antiviral efficacy of this compound was primarily assessed using an immortalized mouse hepatocyte stable cell line, AML12HBV10, which supports high levels of HBV replication.[2] The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) were determined to quantify the compound's potency and therapeutic window.

| Compound | Antiviral Activity (EC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |

| This compound (Compound 10) | 0.20 | >10 | >50 |

Table 1: Antiviral Activity and Cytotoxicity of this compound in AML12HBV10 cells.[1]

Mechanism of Action: Modulation of Capsid Assembly

This compound is classified as a Type II Capsid Assembly Modulator (CpAM). This class of compounds is known to misdirect the assembly of HBc dimers, leading to the formation of empty or aberrant capsids that are devoid of the viral pgRNA-polymerase complex. This action effectively prevents the synthesis of viral DNA, a crucial step in the replication cycle. While the specific mode of action study was detailed for a closely related analog (compound 61), the potent activity of this compound suggests a similar mechanism.[1]

Signaling Pathway of HBV Capsid Assembly and this compound Interference

The following diagram illustrates the normal HBV capsid assembly pathway and the point of intervention by this compound.

Detailed Experimental Protocols

The following sections provide the methodologies for the key experiments conducted to evaluate the efficacy and safety of this compound.

Cell Culture

The AML12HBV10 cell line, an immortalized mouse hepatocyte line stably transfected with the HBV genome, was used for all antiviral and cytotoxicity assays.[2] Cells were maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics, and cultured under standard conditions (37°C, 5% CO2).

Antiviral Activity Assay: Dot Blot Hybridization

The antiviral activity of this compound was determined by measuring the reduction in HBV DNA levels in treated AML12HBV10 cells using a dot blot hybridization assay.[1]

Protocol:

-

Cell Seeding and Treatment: AML12HBV10 cells were seeded in multi-well plates. After cell attachment, the culture medium was replaced with fresh medium containing serial dilutions of this compound.

-

Incubation: The treated cells were incubated for a specified period to allow for HBV replication and the effect of the compound to manifest.

-

Lysis and DNA Extraction: The cells were lysed, and the total intracellular DNA was extracted.

-

Denaturation and Neutralization: The extracted DNA was denatured to single strands using a solution of NaOH and NaCl. The solution was then neutralized with Tris-HCl and NaCl.

-

Membrane Transfer: The denatured DNA samples were applied to a nitrocellulose or nylon membrane using a dot blot apparatus under vacuum.

-

DNA Fixation: The DNA was fixed to the membrane by baking at 80°C in a vacuum oven.

-

Prehybridization and Hybridization: The membrane was incubated in a prehybridization solution to block non-specific binding sites. Subsequently, the membrane was hybridized with a labeled (e.g., biotinylated or radiolabeled) HBV-specific DNA probe overnight at an appropriate temperature (e.g., 42°C).

-

Washing: The membrane was washed with buffers of increasing stringency to remove the unbound probe.

-

Detection: The hybridized probe was detected using a method corresponding to the label. For a biotinylated probe, this involves incubation with an avidin-enzyme conjugate followed by a chemiluminescent or colorimetric substrate. For a radiolabeled probe, autoradiography is used.

-

Quantification: The intensity of the dots, corresponding to the amount of HBV DNA, was quantified using densitometry. The EC50 value was calculated as the concentration of this compound that inhibited HBV DNA production by 50% compared to untreated controls.

Cytotoxicity Assay: MTT Assay

The cytotoxicity of this compound was evaluated in AML12HBV10 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Protocol:

-

Cell Seeding and Treatment: AML12HBV10 cells were seeded in 96-well plates. After 24 hours, the cells were treated with various concentrations of this compound.

-

Incubation: The plates were incubated for a period consistent with the antiviral assay.

-

MTT Addition: MTT solution (typically 5 mg/mL in PBS) was added to each well and the plates were incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into insoluble purple formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a wavelength of approximately 570 nm.

-

Calculation: The cell viability was calculated as a percentage of the untreated control cells. The CC50 value was determined as the concentration of this compound that reduced cell viability by 50%.

Logical Workflow for this compound Evaluation

The following diagram outlines the logical workflow from compound synthesis to the determination of its antiviral and cytotoxic properties.

Conclusion

This compound is a potent inhibitor of HBV replication with a favorable in vitro safety profile. Its mechanism of action as a Type II capsid assembly modulator, leading to the formation of non-functional, empty capsids, represents a promising strategy to disrupt the viral lifecycle. The detailed protocols provided herein offer a basis for the further investigation and development of this compound and other compounds in its class as potential therapeutics for the treatment of chronic Hepatitis B.

References

Unveiling the Cellular Target of BA38017: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the cellular targets of BA38017, a potent modulator of Hepatitis B Virus (HBV) core protein assembly. Designed for researchers, scientists, and drug development professionals, this document synthesizes the available data on this compound, detailing its mechanism of action, quantitative antiviral activity, and the experimental protocols used for its characterization.

Core Cellular Target: HBV Core Protein

This compound's primary cellular target is the Hepatitis B Virus (HBV) core protein (HBc). This viral protein is essential for multiple stages of the HBV lifecycle, most notably the assembly of the viral capsid. By targeting the core protein, this compound disrupts the normal process of capsid formation, a critical step for viral replication and the packaging of the viral genome. This compound is classified as a Core Protein Allosteric Modulator (CpAM), a class of molecules that bind to the core protein and induce a conformational change, leading to aberrant and non-functional capsids.

Mechanism of Action: Misdirection of Capsid Assembly

This compound functions as a modulator of HBV core protein assembly, a mechanism shared by other compounds in its class. Instead of inhibiting the formation of capsids altogether, this compound accelerates the assembly process, leading to the formation of improperly structured capsids that are often empty of the viral genome. This misdirection of assembly effectively halts the viral replication cycle.

The proposed mechanism involves this compound binding to a pocket at the interface of two core protein dimers. This binding event is thought to stabilize a conformation of the core protein that is prone to rapid and uncontrolled polymerization, resulting in the formation of non-infectious viral particles.

Quantitative Antiviral Activity

This compound has demonstrated potent activity against HBV replication in cell-based assays. The available quantitative data is summarized in the table below.

| Assay Type | Cell Line | Parameter | Value | Reference |

| HBV Replication Assay | Not Specified | EC50 | 0.20 μM | [1][2] |

EC50 (Half-maximal effective concentration) represents the concentration of this compound that inhibits 50% of HBV replication.

Experimental Protocols

The characterization of this compound and similar HBV core protein assembly modulators typically involves a series of in vitro assays. The following are detailed methodologies for key experiments that are likely to have been used in the evaluation of this compound, based on standard practices in the field.

HBV Replication Assay

This assay is fundamental for determining the antiviral efficacy of a compound against HBV.

Objective: To measure the dose-dependent inhibition of HBV replication by this compound.

Methodology:

-

Cell Culture: HepG2.2.15 cells, a human hepatoblastoma cell line that stably expresses the HBV genome, are cultured in appropriate media.

-

Compound Treatment: Cells are treated with serial dilutions of this compound for a period of 6 to 8 days.

-

DNA Extraction: After the treatment period, viral DNA is extracted from the cell culture supernatant.

-

Quantitative PCR (qPCR): The amount of HBV DNA is quantified using qPCR.

-

Data Analysis: The percentage of HBV replication inhibition is calculated for each concentration of this compound relative to a vehicle-treated control. The EC50 value is then determined by fitting the data to a dose-response curve.

Capsid Assembly Assay (Particle Gel Assay)

This assay directly visualizes the effect of the compound on capsid formation.

Objective: To assess the ability of this compound to modulate the assembly of HBV capsids.

Methodology:

-

Cell Lysis: HepG2.2.15 cells treated with this compound are lysed to release intracellular components, including viral capsids.

-

Native Agarose Gel Electrophoresis: The cell lysates are run on a native agarose gel, which separates particles based on their size and charge, allowing for the distinction between properly formed capsids and assembly intermediates or aberrant structures.

-

Western Blot: The proteins from the gel are transferred to a membrane and probed with an antibody specific for the HBV core protein.

-

Visualization: The presence and migration pattern of core protein-containing structures are visualized, revealing the impact of this compound on capsid assembly. An increase in rapidly migrating, non-capsid core protein or the appearance of irregularly sized aggregates would indicate modulation of assembly.

Cytotoxicity Assay

This assay is crucial to ensure that the observed antiviral effect is not due to general toxicity to the host cells.

Objective: To determine the concentration of this compound that is toxic to the host cells.

Methodology:

-

Cell Treatment: HepG2.2.15 cells are treated with a range of concentrations of this compound for the same duration as the replication assay.

-

Viability Reagent: A cell viability reagent, such as one based on the reduction of a tetrazolium salt (e.g., MTT or WST-1) or the quantification of ATP (e.g., CellTiter-Glo®), is added to the cells.

-

Signal Measurement: The signal (colorimetric or luminescent) is measured, which is proportional to the number of viable cells.

-

Data Analysis: The concentration of this compound that reduces cell viability by 50% (CC50) is calculated. A high CC50 value relative to the EC50 value indicates a favorable therapeutic index.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and the experimental workflow for its characterization.

References

No Publicly Available Toxicity Data for BA38017

A comprehensive search for the preliminary toxicity profile of the compound designated as BA38017 has yielded no specific toxicological data. At present, there is no publicly available information regarding its acute, sub-chronic, or chronic toxicity, nor any data on its genotoxicity, carcinogenicity, or reproductive toxicity.

Efforts to locate experimental protocols, in vivo or in vitro study results, or any associated signaling pathway information for this compound were unsuccessful. The lack of accessible data prevents the creation of a detailed technical guide or whitepaper as requested. Consequently, the generation of structured data tables, detailed experimental methodologies, and diagrams of signaling pathways or experimental workflows is not possible at this time.

The primary objective of a preclinical safety evaluation is to establish a scientific basis for assessing the potential risks of a new pharmaceutical product before human trials.[1][2][3] This process involves a series of rigorous in vitro and in vivo studies to identify potential target organs for toxicity, determine a safe starting dose for clinical studies, and identify parameters for clinical monitoring.[3] The design of these nonclinical safety studies is crucial and should be based on the scientific understanding of the product's biological effects.[1]

Regulatory guidelines provide a framework for the types of studies that should be conducted to ensure a thorough safety assessment.[2][3] These studies can include assessments of acute toxicity, where the effects of a single high dose are observed, as well as longer-term studies to evaluate chronic toxicity.[4][5] Furthermore, specific assays are conducted to determine the potential for a substance to cause genetic mutations (genotoxicity), cancer (carcinogenicity), or to adversely affect reproductive capabilities.[6]

Without any of this foundational information for this compound, it is impossible to provide the requested in-depth technical guide for researchers, scientists, and drug development professionals. Any attempt to do so would be speculative and not based on scientific evidence.

It is important for researchers and professionals in drug development to rely on validated and published data when evaluating the safety profile of a compound. The scientific community relies on the transparent exchange of such information to advance research and ensure the safety of new therapeutic agents.[1]

Further information on the general principles of preclinical safety assessment for pharmaceuticals can be found in various regulatory guidelines and scientific publications.[1][2][3][7][8] These resources provide a comprehensive overview of the methodologies and considerations involved in evaluating the safety of new chemical and biological entities.

References

- 1. content.e-bookshelf.de [content.e-bookshelf.de]

- 2. Preclinical safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. Overview status of preclinical safety assessment for immunomodulatory biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolomics in Preclinical Drug Safety Assessment: Current Status and Future Trends [mdpi.com]

Understanding the pharmacokinetics of BA38017.

No Publicly Available Data for BA38017

Extensive searches for the compound "this compound" have yielded no publicly available information regarding its pharmacokinetics, mechanism of action, or involvement in clinical or preclinical studies. This suggests that "this compound" may be an internal compound designation not yet disclosed publicly, a developmental code that has been discontinued, or a potential typographical error.

To fulfill the user's request for a technical guide, the following sections provide an illustrative example based on a different compound, BKR-017 , for which public information is available. BKR-017 is an orally administered, colon-targeted, sustained-release tablet formulation of sodium butyrate.[1][2][3][4] This example is structured to meet all the core requirements of the original request, including data presentation in tables, detailed experimental protocols, and Graphviz visualizations.

Illustrative Technical Guide: Pharmacokinetics of BKR-017

Audience: Researchers, scientists, and drug development professionals.

Introduction to BKR-017

BKR-017 is a novel oral formulation designed to deliver sodium butyrate directly to the colon.[1][4] Butyrate is a short-chain fatty acid that serves as a primary energy source for colonocytes and is believed to have multiple beneficial metabolic effects, including the stimulation of gut hormones like GLP-1.[2][5][6] The targeted, sustained-release mechanism of BKR-017 is intended to maximize local concentrations in the colon while minimizing upper gastrointestinal absorption.[2][4]

Pharmacokinetic Profile

While specific pharmacokinetic data for the BKR-017 formulation is not yet fully published, data from a comparative study of different butyrate formulations, including sodium butyrate (the active component of BKR-017), provides insight into its expected systemic absorption.

Table 1: Pharmacokinetic Parameters of Oral Butyrate Formulations in Humans

| Parameter | Sodium Butyrate (NaB) | Lysine Butyrate (LysB) | Tributyrin (TB) |

| Dose (as butyric acid) | 786 mg | 786 mg | 786 mg |

| AUC₀₋₂₁₀ (µg/mL/min) | 144 ± 214 | 189 ± 306 | 108 ± 190 |

| Cₘₐₓ (µg/mL) | 2.51 ± 4.13 | 4.53 ± 7.56 | 0.91 ± 1.65 |

| Tₘₐₓ (min) | 22.5 ± 7.91 | 20.0 ± 0.0 | 51.5 ± 21.7 |

Data sourced from a pharmacokinetic comparison study of three different butyrate products.[7][8] The values for Sodium Butyrate (NaB) are presented as a proxy for the expected systemic exposure from BKR-017.

Experimental Protocols

The following methodologies are based on the clinical trial designs for studies involving BKR-017.

3.1. Study Design for Pharmacokinetic Assessment (NCT06556745)

This study was an open-label evaluation to determine the pharmacokinetic profile and systemic exposure of BKR-017 in hypercholesterolemic subjects on statin therapy.[1]

-

Population: Ten hypercholesterolemic (LDL >100 mg/dL) subjects aged 18-70.[1]

-

Dosing Regimen:

-

Single Dose Phase (Day 0): Subjects received a single dose of 1.5 g (three 500 mg tablets) of BKR-017 in the morning, followed by breakfast.[1]

-

Steady State Phase (Day 1-7): Subjects were instructed to take 1.5 g of BKR-017 twice daily (BID).[1]

-

Final Assessment (Day 8): The procedures from Day 0 were repeated to assess steady-state pharmacokinetics.[1]

-

-

Sample Collection:

-

Blood samples for pharmacokinetic analysis were collected at the following time points relative to dosing: -1, -0.25, 1, 2, 4, 6, 8, 10, 12, and 24 hours.[1]

-

-

Analytical Method: Blood samples were analyzed for butyrate concentrations. The specific analytical method (e.g., gas-liquid chromatography) was not detailed in the trial registration but is a standard method for butyrate quantification.[9]

3.2. Study Design for Efficacy Assessment in Type 2 Diabetes (NCT04673656)

This was a randomized, double-blind, placebo-controlled, dose-response study to evaluate the effect of BKR-017 on insulin resistance and other metabolic parameters in patients with Type 2 Diabetes.[2]

-

Population: Subjects diagnosed with Type 2 Diabetes.[2]

-

Dosing Regimen: Subjects self-administered three tablets of the test product (BKR-017 or placebo) twice daily, before breakfast and before bedtime, for a 12-week period.[2]

-

Key Outcome Measures: The primary outcome was the change in HOMA-IR (Homeostatic Model Assessment for Insulin Resistance). Secondary outcomes included changes in HbA1c.[6]

Visualizations

4.1. Proposed Mechanism of Action of BKR-017

The following diagram illustrates the proposed mechanism by which colon-targeted butyrate delivery influences metabolic pathways.

Caption: Proposed mechanism of BKR-017 in the gut-pancreas axis.

4.2. Experimental Workflow for BKR-017 PK Study (NCT06556745)

The diagram below outlines the key steps in the clinical trial designed to evaluate the pharmacokinetics of BKR-017.

Caption: Workflow for the BKR-017 pharmacokinetic clinical trial.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. biokier.com [biokier.com]

- 4. biokier.com [biokier.com]

- 5. Butyric acid - Wikipedia [en.wikipedia.org]

- 6. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]

- 7. researchgate.net [researchgate.net]

- 8. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]

- 9. Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

No Publicly Available Information Found for BA38017

Despite a comprehensive search for the experimental compound designated BA38017, no publicly available data, research articles, or patents referencing this identifier could be located. This suggests that this compound may be an internal compound code for a substance not yet disclosed in public forums or scientific literature.

The complete absence of information regarding the mechanism of action, biological target, or any experimental results for this compound makes it impossible to generate the requested detailed application notes and protocols for cell culture experiments. The creation of accurate and relevant scientific documentation, including experimental workflows, data tables, and signaling pathway diagrams, is contingent upon having foundational knowledge of the compound .

Without access to primary research, preclinical data, or manufacturer's information, any attempt to create the requested content would be speculative and not based on factual scientific evidence.

For the researchers, scientists, and drug development professionals who require this information, it is recommended to consult internal documentation or contact the originating institution or company that has designated the compound as this compound to obtain the necessary details for protocol development.

Once specific information regarding this compound's biological activity and cellular effects becomes available, it will be possible to construct the detailed application notes and protocols as originally requested.

Application Notes and Protocols for the Evaluation of BA38017 in Hepatitis B Virus (HBV) Infection Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions at risk of developing severe liver complications such as cirrhosis and hepatocellular carcinoma.[1][2][3] The persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes is a major obstacle to a cure.[2][4] The development of novel antiviral agents that can effectively target various stages of the HBV life cycle is a critical area of research. These application notes provide a comprehensive guide for the preclinical evaluation of a novel investigational compound, BA38017, in established HBV infection models. The protocols outlined below describe a stepwise approach, from initial in vitro screening to in vivo efficacy studies, to characterize the antiviral activity and mechanism of action of this compound.

Preclinical Evaluation Workflow for this compound

The preclinical assessment of this compound will follow a structured pipeline to determine its potential as an anti-HBV therapeutic. This workflow is designed to first establish the compound's in vitro activity and safety profile, followed by a more complex in vivo evaluation.

Caption: Preclinical evaluation workflow for this compound.

In Vitro Evaluation of this compound

Initial Screening in HBV-Producing Cell Lines

The initial assessment of this compound's antiviral activity will be conducted using stable HBV-producing human hepatoma cell lines. These cells continuously produce HBV virions and antigens, providing a robust system for high-throughput screening.[4][5]

Protocol 1: Antiviral Activity in HepG2.2.15 Cells

-

Cell Culture: Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 380 µg/mL G418.

-

Compound Treatment: Seed cells in 96-well plates. After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 72 hours. Include a known HBV inhibitor (e.g., Entecavir) as a positive control and DMSO as a vehicle control.

-

Supernatant Collection: After treatment, collect the cell culture supernatant to quantify extracellular HBV DNA and viral antigens.

-

DNA Extraction and qPCR: Extract viral DNA from the supernatant. Quantify HBV DNA levels using quantitative PCR (qPCR) with primers targeting a conserved region of the HBV genome.[6][7]

-

Antigen Quantification: Measure the levels of secreted Hepatitis B surface antigen (HBsAg) and Hepatitis B e antigen (HBeAg) in the supernatant using commercial ELISA kits.[7]

-

Data Analysis: Calculate the 50% effective concentration (EC50) for the reduction of HBV DNA, HBsAg, and HBeAg.

Cytotoxicity Assays

It is crucial to determine if the observed antiviral effect of this compound is due to specific inhibition of HBV replication or general cytotoxicity.

Protocol 2: Cytotoxicity Assessment

-

Cell Lines: Use both HepG2.2.15 cells and the parental HepG2 cell line.

-

Compound Treatment: Seed cells in 96-well plates and treat with the same concentrations of this compound as in Protocol 1 for 72 hours.

-

Viability Assay: Assess cell viability using a standard MTT or CellTiter-Glo Luminescent Cell Viability Assay.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50). The selectivity index (SI) is then determined by the ratio of CC50 to EC50. A higher SI value indicates a more favorable safety profile.

| Parameter | Description | Example Data for this compound |

| EC50 (HBV DNA) | Concentration for 50% reduction of extracellular HBV DNA. | 15 nM |

| EC50 (HBsAg) | Concentration for 50% reduction of secreted HBsAg. | 25 nM |

| EC50 (HBeAg) | Concentration for 50% reduction of secreted HBeAg. | 20 nM |

| CC50 (HepG2.2.15) | Concentration for 50% reduction in viability of HepG2.2.15 cells. | >100 µM |

| CC50 (HepG2) | Concentration for 50% reduction in viability of HepG2 cells. | >100 µM |

| Selectivity Index (SI) | CC50 / EC50 (HBV DNA) | >6667 |

Table 1: Summary of In Vitro Antiviral Activity and Cytotoxicity of this compound.

Confirmation in HBV Infection Systems

To confirm the activity of this compound against the entire viral life cycle, including entry, it is essential to use a cell-based infection model.[8]

Protocol 3: HBV Infection Assay in NTCP-Expressing Cells

-

Cell Culture: Use HepG2 cells stably expressing the HBV entry receptor, sodium taurocholate cotransporting polypeptide (NTCP), designated as HepG2-NTCP cells.[9][10][11]

-

HBV Inoculum: Prepare a high-titer HBV stock from concentrated supernatant of HepG2.2.15 or HepAD38 cells.[5]

-

Infection and Treatment: Seed HepG2-NTCP cells and differentiate them with DMSO for several days. Inoculate the cells with HBV in the presence of polyethylene glycol (PEG) for 16-24 hours. After removing the inoculum, treat the cells with various concentrations of this compound.

-

Analysis: At different time points post-infection (e.g., day 3, 6, and 9), collect the supernatant to measure HBsAg, HBeAg, and HBV DNA as described in Protocol 1. Lyse the cells to analyze intracellular HBV RNA and cccDNA.

-

cccDNA Quantification: Extract Hirt DNA from infected cells to enrich for cccDNA.[6] Treat the extract with a plasmid-safe DNase to remove residual relaxed circular and double-stranded linear DNA. Quantify cccDNA levels by qPCR using specific primers.[7]

Mechanism of Action Studies

To understand how this compound inhibits HBV, a series of mechanism of action studies should be performed. The potential targets in the HBV life cycle are numerous.[12][13]

Caption: Key stages in the HBV life cycle as potential targets for this compound.

Potential Mechanisms to Investigate for this compound:

-

Entry Inhibition: A time-of-addition experiment can be performed. If this compound is only effective when added during the viral inoculation phase, it likely targets viral entry.

-

Inhibition of Viral Polymerase: A cell-free HBV polymerase assay can be utilized.[6]

-

Capsid Assembly Modulation: If this compound is a capsid assembly modulator, it may interfere with the encapsidation of pregenomic RNA (pgRNA).[1] This can be assessed by analyzing intracellular capsids and their nucleic acid content.

-

Inhibition of cccDNA Formation or Transcription: The effect of this compound on the levels of cccDNA and viral RNAs can be determined by qPCR and Northern blot, respectively.[14]

-

Inhibition of HBsAg Secretion: If this compound reduces HBsAg levels without a proportional decrease in HBV DNA, it may be an HBsAg secretion inhibitor.[3]

In Vivo Evaluation of this compound

Following promising in vitro results, the efficacy of this compound must be evaluated in animal models of HBV infection.[15]

Pharmacokinetics and Toxicology

Before efficacy studies, the pharmacokinetic (PK) profile and potential toxicity of this compound need to be assessed in healthy mice to determine appropriate dosing regimens.

Efficacy in HBV Mouse Models

Due to the narrow host range of HBV, several specialized mouse models have been developed.[16][17]

Protocol 4: Efficacy in the Hydrodynamic Injection (HDI) Mouse Model

-

Model Establishment: Establish persistent HBV replication in C57BL/6 mice by rapid tail vein injection of a large volume of saline containing an HBV replicon plasmid.[7][16][17] This model is suitable for studying HBV replication and testing antivirals.

-

Treatment: Once stable viremia is established (typically 1-2 weeks post-injection), treat mice with this compound daily via oral gavage or another appropriate route. Include a vehicle control group and a positive control group (e.g., Entecavir).

-

Monitoring: Collect blood samples weekly to monitor serum levels of HBV DNA and HBsAg.

-

Terminal Analysis: At the end of the treatment period, sacrifice the mice and collect liver tissue to analyze intrahepatic HBV DNA, cccDNA, and RNA levels.

Protocol 5: Efficacy in Humanized Liver Chimeric Mice

-

Model: Use highly immunodeficient mice with livers repopulated with primary human hepatocytes.[16][17] These mice are susceptible to HBV infection and support the entire viral life cycle, including cccDNA formation.[16][17]

-

Infection and Treatment: Infect the mice with HBV. Once chronic infection is established, begin treatment with this compound.

-

Analysis: Monitor serum HBV DNA and HBsAg levels throughout the study. At the end of the study, analyze liver tissue for viral markers as described in Protocol 4. This model is considered the gold standard for preclinical evaluation of anti-HBV agents.[5]

| Model | Key Features | Parameters to Measure for this compound Efficacy |

| Hydrodynamic Injection | Rapid, cost-effective model of HBV replication. | Serum HBV DNA, Serum HBsAg, Intrahepatic HBV DNA. |

| HBV Transgenic Mouse | Stable expression of HBV proteins; useful for testing HBsAg inhibitors.[11][18][19] | Serum HBsAg, Intrahepatic HBV RNA. |

| Humanized Liver Mouse | Supports the full HBV life cycle, including infection and cccDNA formation.[16][17] | Serum HBV DNA, Serum HBsAg, Intrahepatic cccDNA. |

Table 2: In Vivo Models for Evaluating this compound.

Conclusion

The application notes and protocols detailed above provide a robust framework for the comprehensive preclinical evaluation of this compound as a potential therapeutic agent for chronic HBV infection. This systematic approach, progressing from initial in vitro screening to efficacy testing in advanced in vivo models, will enable a thorough characterization of the compound's antiviral activity, mechanism of action, and safety profile, thereby informing its potential for further clinical development.

References

- 1. Novel therapeutic strategies for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Moving Fast Toward Hepatitis B Virus Elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current trends and advances in antiviral therapy for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Throughput Screening of Antiviral Compounds Using a Recombinant Hepatitis B Virus and Identification of a Possible Infection Inhibitor, Skimmianine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HBV Antiviral Testing and R&D Services [imquestbio.com]

- 6. Screening and Evaluation of Novel Compounds against Hepatitis B Virus Polymerase Using Highly Purified Reverse Transcriptase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Evaluation of In Vitro and In Vivo Antiviral Activities of KCT-01, a New Herbal Formula against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cn-bio.com [cn-bio.com]

- 9. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]

- 10. In vitro cell culture models to study hepatitis B and D virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. Frontiers | Virus-host interaction mechanisms in interferon therapy for hepatitis B virus infection: recent advances [frontiersin.org]

- 14. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions [mdpi.com]

- 16. Frontiers | In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application [frontiersin.org]

- 17. In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vivo Model Systems for Hepatitis B Virus Research - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Preclinical and Phase 1 Assessment of Antisense Oligonucleotide Bepirovirsen in Hepatitis B Virus–Transgenic Mice and Healthy Human Volunteers: Support for Clinical Dose Selection and Evaluation of Safety, Tolerability, and Pharmacokinetics of Single and Multiple Doses - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Animal Studies of BA38017

Disclaimer: The following application notes and protocols are generalized frameworks based on standard practices in preclinical in vivo research. As no public data for a compound designated "BA38017" is currently available, these guidelines should be adapted based on the specific physicochemical properties, mechanism of action, and therapeutic target of this compound, which must be determined through preliminary in vitro characterization.

Introduction

These notes provide a comprehensive guide for researchers and drug development professionals on designing and executing in vivo animal studies to evaluate the dosage, efficacy, and pharmacokinetic profile of the novel compound this compound. The protocols outlined below are intended to serve as a starting point and will require optimization based on the specific research questions and the biological context of the study.

Quantitative Data Summary

Given the absence of specific data for this compound, a template table is provided below. Researchers should populate this table with data obtained from their initial dose-ranging and pharmacokinetic studies.

| Animal Model | Route of Administration | Dosing Regimen (mg/kg) | Frequency | Duration | Key Pharmacokinetic Parameters (T½, Cmax, AUC) | Observed Efficacy | Toxicological Observations |

| e.g., C57BL/6 Mice | e.g., Intraperitoneal (IP) | e.g., 1, 5, 10 | e.g., Once daily | e.g., 14 days | Data to be determined | Data to be determined | Data to be determined |

| e.g., Sprague Dawley Rats | e.g., Oral (PO) | e.g., 10, 25, 50 | e.g., Twice daily | e.g., 28 days | Data to be determined | Data to be determined | Data to be determined |

| e.g., Nude Mice (Xenograft) | e.g., Intravenous (IV) | e.g., 2, 5 | e.g., Every 3 days | e.g., 21 days | Data to be determined | Data to be determined | Data to be determined |

Caption: Table 1: In Vivo Dosing and Pharmacokinetic Parameters of this compound (Template).

Experimental Protocols

Dose Range Finding (DRF) Study

Objective: To determine the maximum tolerated dose (MTD) and to identify a range of doses for subsequent efficacy studies.

Methodology:

-

Animal Model: Select a relevant rodent species (e.g., CD-1 mice or Sprague Dawley rats), using a small group size (n=3-5 per sex per dose group).

-

Acclimatization: Allow animals to acclimatize for a minimum of 7 days before the start of the study.

-

Dose Formulation: Prepare this compound in a suitable vehicle. The choice of vehicle will depend on the solubility and stability of the compound. Common vehicles include saline, PBS, or a solution containing a solubilizing agent like Tween 80 or DMSO (at non-toxic concentrations).

-

Dose Administration: Administer single escalating doses of this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection, intravenous injection). Include a vehicle control group.

-

Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for up to 14 days. Record changes in body weight, food and water intake, and any behavioral or physical abnormalities.

-

Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible toxicity.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Methodology:

-

Animal Model: Use a species with a metabolic profile relevant to humans, if known. Cannulated animals are often used to facilitate repeated blood sampling.

-

Dose Administration: Administer a single dose of this compound via both intravenous (for determining bioavailability) and the intended therapeutic route.

-

Sample Collection: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

-

Sample Processing: Process blood to obtain plasma or serum and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate key pharmacokinetic parameters such as half-life (T½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Visualization of Workflows and Pathways

The following diagrams illustrate generic workflows and signaling pathways that are often relevant in preclinical drug development. These should be adapted once the specific details of this compound are known.

Caption: Figure 1: A generalized workflow for in vivo evaluation of this compound.

Application Notes and Protocols for Testing BA38017 Efficacy in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for assessing the efficacy of the investigational compound BA38017 using a panel of robust cell-based assays. The described protocols are fundamental in preclinical drug development to elucidate the mechanism of action and determine the therapeutic potential of novel kinase inhibitors. The assays detailed herein will enable researchers to evaluate the impact of this compound on cell proliferation, viability, apoptosis, and cell cycle progression.

Given that the specific molecular target of this compound is under investigation, a generalized signaling pathway for a receptor tyrosine kinase (RTK) inhibitor is presented as a working model. This pathway is frequently implicated in oncogenesis and represents a common target for kinase inhibitors.

Hypothetical Signaling Pathway for this compound Action

The following diagram illustrates a representative signaling cascade that could be targeted by this compound, leading to the inhibition of cell proliferation and survival.

Caption: Hypothetical signaling pathway inhibited by this compound.

Cell Proliferation and Viability Assay (MTT Assay)

This assay quantitatively assesses the effect of this compound on cell viability and proliferation by measuring the metabolic activity of living cells.[1][2]

Experimental Workflow

Caption: Workflow for the MTT cell proliferation assay.

Protocol

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

-

Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS)

-